molecular formula C27H28N4O2S B2677373 N-(4-butylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260629-69-3

N-(4-butylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2677373
CAS No.: 1260629-69-3
M. Wt: 472.61
InChI Key: OZHLBMMLBLERTD-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a pyrrolopyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves multiple steps, including the formation of the pyrrolopyrimidine core, introduction of the cyclopropyl and phenyl groups, and subsequent attachment of the butylphenyl and acetamide moieties. Typical reaction conditions might include:

    Formation of the Pyrrolopyrimidine Core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of Substituents: Functional groups such as cyclopropyl and phenyl might be introduced via substitution reactions using appropriate reagents.

    Final Assembly: The final compound could be assembled through amide bond formation, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the ketone group to an alcohol.

    Substitution: Reactions at the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic reagents depending on the target site.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its potential as a pharmaceutical agent, given the bioactivity often associated with pyrrolopyrimidine derivatives.

Medicine

In medicine, it might be explored for therapeutic applications, such as anti-cancer, anti-inflammatory, or antiviral activities.

Industry

Industrially, it could find applications in materials science or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: can be compared with other pyrrolopyrimidine derivatives, which might share similar core structures but differ in their substituents.

Uniqueness

The uniqueness of this compound would lie in its specific substituents and their arrangement, which could confer distinct biological or chemical properties.

Biological Activity

N-(4-butylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Common Name N-(4-butylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS Number 1260629-69-3
Molecular Formula C27H28N4O2S
Molecular Weight 472.6 g/mol

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antibacterial Activity : Studies have shown that related compounds demonstrate moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The sulfamoyl moiety is particularly noted for its antibacterial properties and enzyme inhibition capabilities .
  • Enzyme Inhibition : Compounds in this class have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. These activities are significant in the context of treating conditions such as Alzheimer's disease and urinary tract infections .
  • Anticancer Potential : Research has identified similar pyrrolopyrimidine derivatives as potential anticancer agents. They are believed to induce cytotoxic effects on various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(4-butylphenyl)-2-{...}:

  • Antimicrobial Efficacy : A study focused on a series of aryl-substituted compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aryl group significantly influenced antibacterial potency .
  • Inhibition of Biofilm Formation : Research highlighted the ability of certain derivatives to prevent biofilm formation in pathogens like Pseudomonas aeruginosa, suggesting their potential use in treating chronic infections where biofilms are problematic .
  • Cytotoxicity in Cancer Cells : A study investigating 1,3,4-thiadiazole derivatives showed promising results for anticancer activity against cell lines such as HEK 293 and BT474. The findings suggest that structural modifications can enhance cytotoxic effects .

Summary of Biological Activities

The following table summarizes the biological activities associated with N-(4-butylphenyl)-2-{...}:

Activity Type Description Reference
AntibacterialModerate to strong activity against specific bacterial strains
Enzyme InhibitionInhibits AChE and urease; potential for neurological and urinary treatments
AnticancerInduces cytotoxicity in various cancer cell lines; apoptosis induction observed
Biofilm InhibitionPrevents biofilm formation in pathogenic bacteria

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2S/c1-2-3-7-18-10-12-20(13-11-18)29-23(32)17-34-27-30-24-22(19-8-5-4-6-9-19)16-28-25(24)26(33)31(27)21-14-15-21/h4-6,8-13,16,21,28H,2-3,7,14-15,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHLBMMLBLERTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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